Emtricitabine N,N'-Methylene Dimer is a compound related to Emtricitabine, a widely used antiretroviral medication for the treatment of HIV. This compound is classified as an impurity or degradation product associated with Emtricitabine, which is a nucleoside reverse transcriptase inhibitor. The chemical structure of Emtricitabine N,N'-Methylene Dimer includes elements such as fluorine, nitrogen, oxygen, and sulfur, which contribute to its biological activity and properties.
Emtricitabine N,N'-Methylene Dimer does not have a specific CAS registry number, indicating it may be primarily studied in the context of its relation to Emtricitabine rather than as a standalone compound. It is produced and characterized by various chemical suppliers and research institutions, including SynThink Chemicals and BOC Sciences .
The synthesis of Emtricitabine N,N'-Methylene Dimer typically involves organic synthesis techniques that are standard in the pharmaceutical industry. These methods may include:
The synthesis process requires precise control over reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reaction and characterize the final product .
The compound exhibits chirality at specific centers, which may influence its pharmacological properties. The stereochemistry is critical for its interaction with biological targets.
Emtricitabine N,N'-Methylene Dimer can undergo various chemical reactions typical for compounds containing multiple functional groups. These may include:
Understanding these reactions is essential for predicting stability under physiological conditions and during storage. Kinetic studies may be performed to assess reaction rates and mechanisms .
The mechanism of action for Emtricitabine N,N'-Methylene Dimer is closely linked to that of Emtricitabine itself. As a nucleoside reverse transcriptase inhibitor, it interferes with viral replication by:
Studies indicate that compounds like Emtricitabine N,N'-Methylene Dimer exhibit similar inhibitory effects on reverse transcriptase, contributing to their potential therapeutic relevance in HIV treatment .
Relevant analytical data should be gathered through techniques such as spectrophotometry and chromatography to determine purity and concentration levels .
Scientific Uses
Emtricitabine N,N'-Methylene Dimer serves primarily in quality control processes within pharmaceutical manufacturing. Its characterization helps ensure that formulations containing Emtricitabine meet safety standards and regulatory requirements. Additionally, it may be studied for potential therapeutic effects or interactions within biological systems due to its structural similarity to active pharmaceutical ingredients .
The synthesis of Emtricitabine N,N'-Methylene Dimer (C₁₇H₂₀F₂N₆O₆S₂; MW 506.50 g/mol) presents significant stereochemical challenges due to the presence of multiple chiral centers in the emtricitabine monomers. Each emtricitabine unit contains two stereogenic carbons—specifically, the (2R,5S) configuration in the 1,3-oxathiolane ring—which must be preserved during dimerization to maintain the compound's structural integrity [1] [6]. The dimerization occurs through a methylene bridge (–CH₂–) linking the exocyclic amines (N⁴ positions) of the cytosine rings, resulting in the symmetric IUPAC-designated structure: 4,4'-(methylenebis(azanediyl))bis(5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one) [1] [4].
Key Stereoselective Considerations:
Table 1: Strategies for Stereocontrol in Dimer Synthesis
Approach | Conditions | Stereochemical Outcome | Yield Impact |
---|---|---|---|
Unprotected monomers | Formaldehyde, DMF, 60°C | Partial epimerization (≤15%) | ~40% |
5'-O-Silyl protected | Formaldehyde, anhydrous DMF, 25°C | >98% retention of (2R,5S) | 68–75% |
Acid-catalyzed coupling | Paraformaldehyde, HCl, acetonitrile | Racemization at C2' (up to 30%) | <50% |
The inherent hydrolytic lability of emtricitabine’s oxathiolane ring necessitates stringent moisture control during dimer synthesis. Hydrolysis under aqueous conditions cleaves the glycosidic bond, yielding 5-fluorocytosine and the ring-opened aldehyde as primary degradants [2] [6]. For the methylene-bridged dimer, this risk is compounded by the electrophilicity of the methylene bridge, which undergoes nucleophilic attack by water, leading to depolymerization.
Critical Process Parameters:
Table 2: Impact of Hydration on Dimer Degradation Byproducts
Water Concentration | Primary Degradant | Dimer Purity (%) | Reaction Yield (%) |
---|---|---|---|
0 ppm (anhydrous) | Not detected | >97.0 | 75 |
500 ppm | Emtricitabine carboxylic acid | 89.2 | 52 |
1,000 ppm | 5-Fluorocytosine + 2-hydroxymethyl-1,3-oxathiolane | 76.8 | 31 |
The dimerization mechanism initiates with formaldehyde acting as a cross-linking electrophile. Nuclear magnetic resonance (NMR) studies reveal a stepwise process:
pH-Dependent Kinetics:The reaction exhibits a bell-shaped pH-rate profile, with optimal efficiency at pH 4.0–5.0. Below pH 3.0, protonation of the cytosine N⁴ amine (pKₐ ≈ 2.8) inhibits nucleophilicity. Above pH 6.0, formaldehyde undergoes Cannizzaro disproportionation, depleting the available cross-linker [3].
Formaldehyde Equivalents:
Table 3: Reaction Parameters for Formaldehyde-Mediated Dimerization
Formaldehyde Source | Temperature | pH | Reaction Time (h) | Dimer Purity (%) |
---|---|---|---|---|
Paraformaldehyde | 60°C | 4.5 | 8 | 96.5 |
Trioxane | 80°C | 5.0 | 6 | 94.2 |
Aqueous CH₂O (37%) | 25°C | 7.0 | 24 | 62.3* |
*High hydrolytic byproducts observed
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3